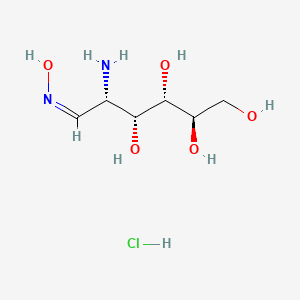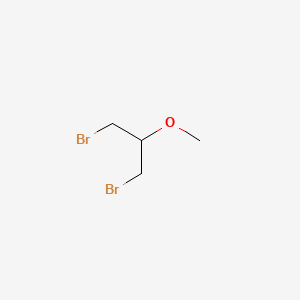
1,3-Dibromo-2-methoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2-methoxypropane is an organic compound with the molecular formula C4H8Br2O. It is a brominated ether, characterized by the presence of two bromine atoms and a methoxy group attached to a propane backbone.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-methoxypropane can be synthesized through the bromination of 2-methoxypropane. The reaction typically involves the use of elemental bromine (Br2) in the presence of a solvent such as methanol (CH3OH). The reaction is carried out at low temperatures (0-20°C) to control the rate of bromination and to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
化学反应分析
Types of Reactions: 1,3-Dibromo-2-methoxypropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), leading to the formation of 2-methoxypropan-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Nucleophilic Substitution: 2-Methoxypropan-1-ol.
Elimination: Propene derivatives.
Oxidation: 2-Methoxypropanoic acid.
Reduction: 2-Methoxypropan-1-ol.
科学研究应用
1,3-Dibromo-2-methoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds and ethers.
Biology: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 1,3-dibromo-2-methoxypropane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atoms are the primary targets for nucleophiles.
Oxidation and Reduction: The methoxy group is the main site for oxidation and reduction reactions.
相似化合物的比较
1,3-Dibromo-2-methoxypropane can be compared with other similar compounds such as:
1,3-Dibromo-2,2-dimethoxypropane: Similar in structure but with an additional methoxy group, leading to different reactivity and applications.
1,3-Dibromo-2-propanol: Lacks the methoxy group, making it less reactive in certain types of reactions.
2-Bromo-1-methoxypropane: Contains only one bromine atom, resulting in different chemical behavior.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
属性
分子式 |
C4H8Br2O |
|---|---|
分子量 |
231.91 g/mol |
IUPAC 名称 |
1,3-dibromo-2-methoxypropane |
InChI |
InChI=1S/C4H8Br2O/c1-7-4(2-5)3-6/h4H,2-3H2,1H3 |
InChI 键 |
ONMMELSFTOXNQA-UHFFFAOYSA-N |
规范 SMILES |
COC(CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11748898.png)
![(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline](/img/structure/B11748900.png)
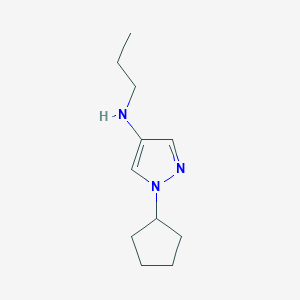
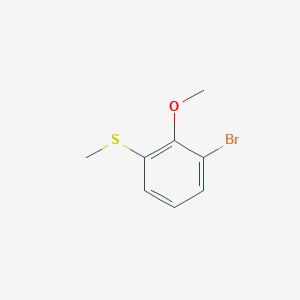
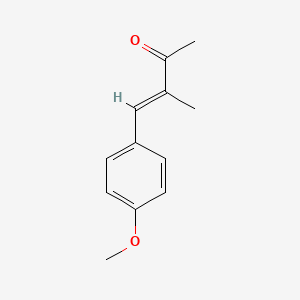
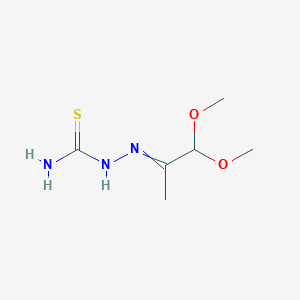

![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11748939.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11748946.png)
![1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748952.png)
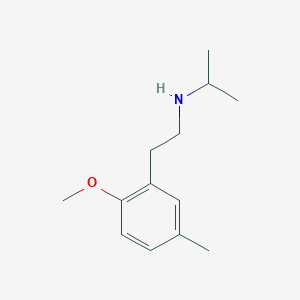
![[(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium](/img/structure/B11748967.png)
